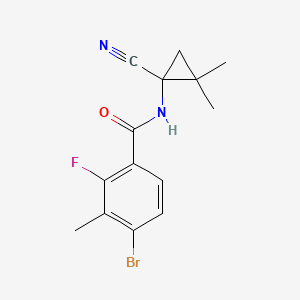
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide, also known as BAY 41-8543, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 acts as a soluble guanylate cyclase (sGC) activator, which increases the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a second messenger that regulates various cellular processes, including vasodilation, apoptosis, and synaptic plasticity. By activating sGC and increasing cGMP levels, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been shown to have various biochemical and physiological effects in cells and animal models. These effects include increased cGMP levels, improved endothelial function, reduced oxidative stress, enhanced synaptic plasticity, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 in lab experiments is its specificity for sGC activation, which allows for precise modulation of cGMP levels. Another advantage is its stability and solubility, which make it easy to handle and administer in experiments. One limitation of using 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 is its potential toxicity at high doses, which requires careful dose optimization in experiments.
Future Directions
There are several potential future directions for research on 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543. One direction is to investigate its therapeutic potential in other diseases, such as pulmonary hypertension and diabetes. Another direction is to explore its combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its dosing and administration in clinical settings.
In conclusion, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 is a promising chemical compound that has been studied for its potential therapeutic applications in various diseases. Its specificity for sGC activation and its stability and solubility make it a useful tool in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential in clinical settings.
Synthesis Methods
The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 involves the reaction of 4-bromo-2-fluoro-3-methylbenzoic acid with 1-cyano-2,2-dimethylcyclopropanamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide and sodium hydride to yield the final product.
Scientific Research Applications
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been shown to inhibit the growth of tumor cells and induce apoptosis. In cardiovascular research, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been shown to improve endothelial function and reduce oxidative stress. In neurological research, 4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide 41-8543 has been shown to enhance synaptic plasticity and improve cognitive function.
properties
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O/c1-8-10(15)5-4-9(11(8)16)12(19)18-14(7-17)6-13(14,2)3/h4-5H,6H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPBXXMUUIPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)NC2(CC2(C)C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-cyano-2,2-dimethylcyclopropyl)-2-fluoro-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

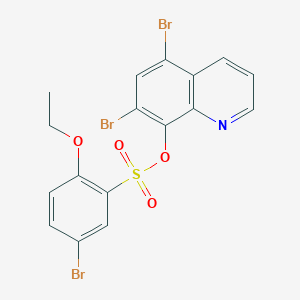
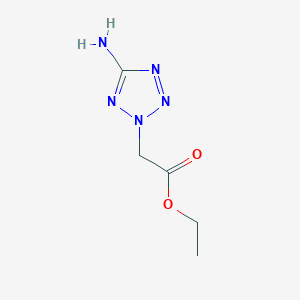
![(E)-ethyl 3-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950359.png)
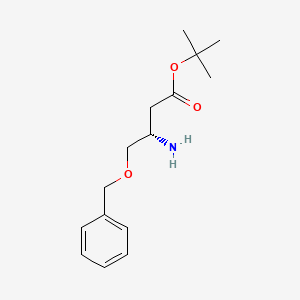
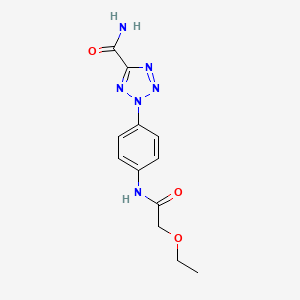
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2950364.png)


![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)

![(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2950374.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)

![1-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2950378.png)